

Thermodynamic Properties of 1,19-Eicosadiene: A Technical Guide

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Compound of Interest

Compound Name: 1,19-Eicosadiene

Cat. No.: B081346

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Introduction

1,19-Eicosadiene (C₂₀H₃₈, CAS No: 14811-95-1) is a long-chain alpha,omega-diene.^{[1][2]} Its linear structure with terminal double bonds makes it a valuable bifunctional monomer in polymer chemistry, particularly in acyclic diene metathesis (ADMET) polymerization, and a useful building block in organic synthesis. Understanding the thermodynamic properties of this molecule is crucial for process design, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for **1,19-eicosadiene**, details the computational methods used for their estimation, and describes the standard experimental protocols for their determination.

Core Thermodynamic Properties

Currently, the readily available thermodynamic data for **1,19-eicosadiene** is primarily derived from computational estimation methods.^[2] Experimental data for many long-chain hydrocarbons is scarce in publicly accessible literature. The following tables summarize the key thermodynamic parameters for **1,19-eicosadiene**, as calculated by established structure-property relationship models.

Table 1: Key Physical and Thermodynamic Properties of 1,19-Eicosadiene

Property	Value	Unit	Source & Method
Molecular Formula	C20H38	-	[1]
Molecular Weight	278.52	g/mol	[2]
Normal Melting Point (Tfus)	297.70 ± 2.00	K	[2] (NIST Webbook)
Normal Boiling Point (Tboil)	650.36	K	[2] (Joback Method)
Critical Temperature (Tc)	813.50	K	[2] (Joback Method)
Critical Pressure (Pc)	1072.17	kPa	[2] (Joback Method)
Critical Volume (Vc)	1.117	m³/kmol	[2] (Joback Method)
Octanol/Water Partition Coefficient (logPoct/wat)	7.600	-	[2] (Crippen Method)
Water Solubility (log10WS)	-7.90	mol/L	[2] (Crippen Method)

Table 2: Enthalpy and Gibbs Free Energy of 1,19-Eicosadiene

Property	Value	Unit	Source & Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	293.20	kJ/mol	[2] (Joback Method)
Enthalpy of Formation at Standard Conditions (Gas) ($\Delta_f H^\circ_{\text{gas}}$)	-205.27	kJ/mol	[2] (Joback Method)
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	45.00	kJ/mol	[2] (Joback Method)
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	58.77	kJ/mol	[2] (Joback Method)

Table 3: Temperature-Dependent Ideal Gas Heat Capacity ($C_{p,\text{gas}}$) of 1,19-Eicosadiene

Temperature (K)	Ideal Gas Heat Capacity ($\text{J/mol}\cdot\text{K}$)	Source & Method
650.36	793.33	[2] (Joback Method)
677.55	813.34	[2] (Joback Method)
704.74	832.49	[2] (Joback Method)
731.93	850.82	[2] (Joback Method)
759.12	868.36	[2] (Joback Method)
786.31	885.13	[2] (Joback Method)
813.50	901.18	[2] (Joback Method)

Computational Methodologies

The thermodynamic data presented above are estimations derived from computational models that rely on the molecular structure of **1,19-eicosadiene**.

- **Joback Method:** This is a group contribution method used to predict various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed up. It is a widely used estimation technique, particularly when experimental data is unavailable.
- **Crippen Method:** This method, also based on group contributions, is primarily used for estimating the octanol-water partition coefficient ($\log P$), which is a critical parameter in drug development for predicting the lipophilicity of a molecule. It can also be used to estimate water solubility.

It is important for researchers to recognize that these are predictive methods. While they provide valuable estimates, their accuracy can vary, and experimental validation is always preferred for critical applications.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **1,19-eicosadiene** is not readily available in public databases, the following are standard, well-established protocols for determining the thermodynamic properties of organic compounds.

Standard Enthalpy of Formation ($\Delta_f H^\circ$) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **1,19-eicosadiene** (typically in a liquid or solid state) is placed in a crucible inside a high-pressure vessel known as a "bomb."

- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Measurement:** The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is recorded.
- **Calculation of $\Delta_c H^\circ$:** The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid).
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. The reaction for the complete combustion of **1,19-eicosadiene** is: $\text{C}_{20}\text{H}_{38}(\text{l}) + 29.5 \text{O}_2(\text{g}) \rightarrow 20 \text{CO}_2(\text{g}) + 19 \text{H}_2\text{O}(\text{l})$ The enthalpy of formation is calculated as: $\Delta_f H^\circ(\text{C}_{20}\text{H}_{38}) = [20 \times \Delta_f H^\circ(\text{CO}_2) + 19 \times \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{C}_{20}\text{H}_{38})$ where the standard enthalpies of formation for CO_2 and H_2O are well-known.

Enthalpy of Vaporization ($\Delta_{\text{vap}} H$) and Vapor Pressure

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology (Transpiration Method):

- **Sample Saturation:** An inert gas is passed at a known flow rate through or over a sample of **1,19-eicosadiene** maintained at a constant temperature. The gas becomes saturated with the vapor of the substance.
- **Condensation and Quantification:** The gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined gravimetrically or

by other analytical techniques.

- Vapor Pressure Calculation: The partial pressure (vapor pressure) of the substance at that temperature can be calculated from the amount of condensed vapor and the total volume of the inert gas passed through.
- Clausius-Clapeyron Equation: By repeating this measurement at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Heat Capacity (C_p) and Enthalpy of Fusion ($\Delta_{\text{fus}}H$) via Differential Scanning Calorimetry (DSC)

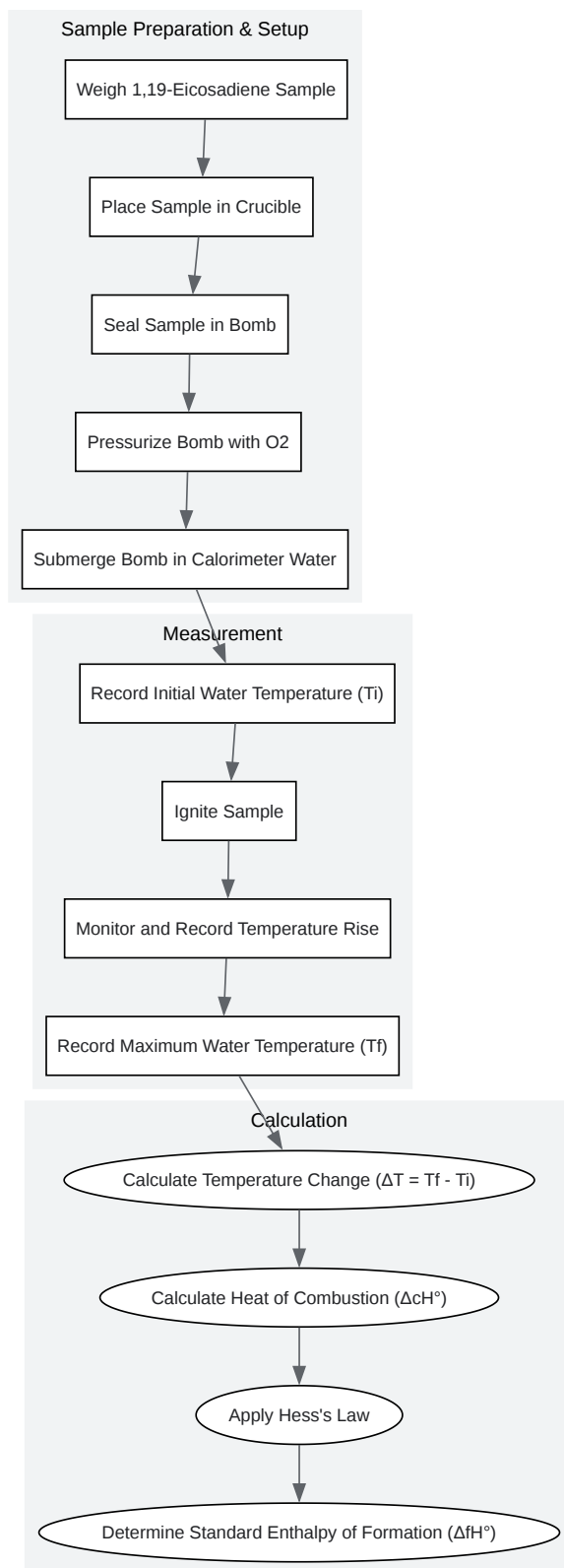
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material.

Methodology:

- Sample and Reference: A small, accurately weighed sample of **1,19-eicosadiene** is placed in a sample pan, and an empty pan is used as a reference.
- Controlled Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Heat Capacity (C_p): In the absence of phase transitions, the difference in heat flow is proportional to the heat capacity of the sample.
- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): When the sample melts (a first-order phase transition), it absorbs a significant amount of heat at a constant temperature. This appears as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of **1,19-eicosadiene** using bomb calorimetry.



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Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

This technical guide has summarized the currently available, computationally derived thermodynamic properties of **1,19-eicosadiene** and outlined the standard experimental protocols for their determination. For professionals in research and development, it is critical to understand the origin of such data. While computational methods provide essential estimates in the absence of experimental values, the described calorimetric and vapor pressure measurement techniques represent the gold standard for obtaining high-accuracy thermodynamic data required for rigorous process modeling, safety analysis, and fundamental chemical understanding.

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